molecular formula C9H10O4 B146711 2,4-Dimethoxybenzoic acid CAS No. 91-52-1

2,4-Dimethoxybenzoic acid

Cat. No.: B146711
CAS No.: 91-52-1
M. Wt: 182.17 g/mol
InChI Key: GPVDHNVGGIAOQT-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

    Esterification and Hydrolysis: One common method involves the esterification of 2,4-dimethoxybenzyl alcohol followed by hydrolysis to yield this compound.

    Oxidation: Another method includes the oxidation of 2,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production often involves the large-scale oxidation of 2,4-dimethoxytoluene due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product .

Chemical Reactions Analysis

2,4-Dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification reactions.

Major Products:

  • Quinones from oxidation.
  • Alcohols from reduction.
  • Esters from esterification.

Scientific Research Applications

Synthesis and Use in Complex Formation

One of the primary applications of 2,4-dimethoxybenzoic acid is in the synthesis of metal complexes. For instance, it has been utilized to synthesize yttrium and heavy lanthanide complexes. The thermal and spectral features of these complexes have been extensively studied, showcasing the compound's role as a ligand in coordination chemistry. The synthesis involves the formation of stable complexes that exhibit unique electronic properties due to the electron-rich nature of the aromatic system provided by DMBA .

Medicinal Chemistry

In medicinal chemistry, DMBA has been investigated for its potential therapeutic properties. It has been reported in studies involving natural products such as Aconitum kongboense and Salvia candidissima , where its biological activities were explored. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Polymorphism Studies

Research has also focused on the polymorphic forms of this compound. The ability to control polymorphism is crucial for drug formulation processes. Studies have shown that different polymorphic forms can exhibit distinct solubility and stability profiles, which are essential for optimizing drug delivery systems .

Case Study 1: Coordination Chemistry

A study published in an academic journal detailed the synthesis of a series of lanthanide complexes using DMBA as a ligand. The research highlighted how varying the metal center influenced the thermal stability and luminescent properties of the resulting complexes. These findings have implications for developing new materials for optoelectronic applications.

In another case study focusing on natural products, DMBA was isolated from plant extracts and tested for its anti-inflammatory properties. The results indicated that DMBA exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzoic acid involves its interaction with various molecular targets. The methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The carboxylic acid group can form hydrogen bonds, influencing its solubility and interaction with other molecules .

Comparison with Similar Compounds

2,4-Dimethoxybenzoic acid can be compared with other similar compounds such as:

    3,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at the 3 and 4 positions.

    2,3-Dimethoxybenzoic acid: Methoxy groups at the 2 and 3 positions.

    4-Methoxybenzoic acid: Only one methoxy group at the 4 position.

Uniqueness: The unique positioning of the methoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications in synthesis and industrial processes .

Biological Activity

2,4-Dimethoxybenzoic acid (CAS Number: 91-52-1) is a phenolic compound that has garnered attention for its diverse biological activities. This article collates findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.18 g/mol
  • Melting Point : 108–112 °C
  • Appearance : White to almost white crystalline powder

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates it possesses antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the Asian Journal of Research in Chemistry reported that this compound demonstrated effective inhibition against Staphylococcus aureus and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies have evaluated its efficacy against various cancer cell lines.

In Vitro Studies

In a recent study, the antiproliferative effects of this compound were tested on several human cancer cell lines, including HepG2 (liver cancer), LN-229 (brain cancer), and H1563 (lung cancer). The results indicated that the compound inhibited cell proliferation significantly:

Cell LineIC₅₀ (µM)
HepG212.5
LN-2298.0
H156315.0

The IC₅₀ values reflect the concentration required to inhibit cell growth by 50%, indicating that lower values signify higher potency .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes critical for bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
  • Antioxidant Properties : As a phenolic compound, it may scavenge free radicals, reducing oxidative stress in cells.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of any bioactive compound. In vivo studies using zebrafish embryos showed that while some toxicity was observed at higher concentrations, the overall toxicity was low to moderate .

Summary of Toxicity Findings

Test SubjectObserved Toxicity Level
Zebrafish EmbryosLow to Moderate

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,4-Dimethoxybenzoic acid for experimental design?

Key properties include a molecular formula of C₉H₁₀O₄, molecular weight of 182.17 g/mol, and a melting point range of 141–143°C . Solubility varies significantly with temperature and solvent polarity; for example, solubility in isopropanol increases from 288.15 K to 323.15 K, making it critical for crystallization optimization .

Q. How can researchers confirm the identity of this compound using analytical techniques?

Reverse-phase HPLC with a C18 column and UV detection is recommended. While retention times for structural isomers (e.g., 2,6-dimethoxybenzoic acid at 17.1 min) can guide method development, mobile phase adjustments (e.g., acetonitrile/water gradients) are necessary to resolve positional methoxy groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Standard precautions include wearing gloves, lab coats, and eye protection. Although specific toxicity data are limited, analogs like 2,4-dichlorophenoxyacetic acid require strict controls for dust inhalation and skin contact, suggesting similar protocols for methoxy derivatives .

Advanced Research Questions

Q. How can thermodynamic models predict the solubility of this compound in mixed solvents?

The modified Apelblat equation provides the best fit for solubility data in isopropanol/ethyl acetate mixtures (R² > 0.99), enabling accurate prediction of solid-liquid equilibrium. Temperature-dependent parameters (A, B, C) are critical for optimizing crystallization yields .

Q. What synthetic routes are effective for preparing neuroactive derivatives of this compound?

Reacting the acid with primary amines (e.g., cyclohexylamine) in ethanol under reflux yields benzamide derivatives. Acetic acid catalysis enhances reaction efficiency, with neuroleptic activity validated via dopamine receptor binding assays .

Q. How do methoxy substituents influence the regioselectivity of electrophilic substitution reactions in this compound?

The para-methoxy group activates the ortho position via resonance, while the meta-methoxy exerts a weaker deactivating effect. Computational modeling (DFT) and NMR analysis are recommended to predict and confirm reaction sites .

Q. What strategies resolve discrepancies in reported solubility data for this compound?

Standardize measurement protocols using dynamic methods under atmospheric pressure (0.1 MPa). Discrepancies often arise from solvent purity or crystallization kinetics; UNIQUAC and Wilson models reconcile thermodynamic inconsistencies .

Q. How can researchers assess the metabolic stability of this compound derivatives in drug discovery?

Use LC-MS with isotope-labeled analogs to track metabolic pathways in hepatic microsomes. Demethylation at the 4-methoxy position is a common degradation route, requiring stability testing at physiological pH and temperature .

Q. What quality control measures ensure consistency in pharmaceutical-grade this compound?

Orthogonal methods include HPLC purity (>99% by USP criteria), GC-MS for residual solvent analysis, and differential scanning calorimetry (DSC) to verify melting point consistency (141–143°C) .

Q. How do computational tools predict polymorphic forms of this compound?

Molecular dynamics simulations parameterized for methoxy-aromatics predict a monoclinic P21/c crystal structure. Powder XRD validation is essential, as polymorph stability impacts bioavailability in drug formulations .

Q. Methodological Notes

  • Solubility Studies : Dynamic methods under controlled pressure and temperature are gold standards for reproducibility .
  • Synthetic Optimization : Reflux conditions (e.g., 18 hours in DMSO for hydrazide derivatives) and solvent selection (ethanol/acetic acid) are critical for high yields .
  • Analytical Validation : Cross-reference retention times with structurally related acids (e.g., vanillic acid at 35.4 min) to refine HPLC protocols .

Properties

IUPAC Name

2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059026
Record name 2,4-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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CAS No.

91-52-1
Record name 2,4-Dimethoxybenzoic acid
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Record name 2,4-DIMETHOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

12.05 g of 4-methoxysalicylic acid was dispersed in 200 ml of methylene chloride in argon atmosphere. To the dispersion were added 27.70 g of N,N-diisopropylethylamine and 19.20 g of chloromethylmethyl ether, and the mixture was agitated for 42 hours. The reaction mixture was poured into water, and extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and 300 ml of methanol was added to the residue. To the mixture was added a solution which has been prepared by dissolving 8.50 g of sodium hydroxide in 20 ml of water. The mixture was agitated for 20 hours, neutralized with 6N aqueous hydrochloric acid, and the solvent was distilled off in evacuated atomosphere. The mixture was adjusted to pH 1 with 1N aqueous hydrochloric acid, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off in evacuated atomosphere to produce 15 g of 4-methoxy-2-methoxy benzoic acid. To the product were added 8.50 g of 2-mercaptothiazoline, 15.34 g of N,'N-dicyclohexylcarbodiimide, 0.86 g of 4-dimethylaminopyridine, and 400 ml of 1,2-dichloroethane, and the mixture was agitated for 18 hours. The reaction mixture was filtered and the precipitate was washed with benzene. The filtrate and the wash liquid were combined, washed with 2N aqueous solution of sodium hydroxide, water, and saturated aqueous solution of sodium chloride in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and the residue was subjected to a column chromatography using silica gel. There was obtained 12.36 g of N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion from fractions eluted with methylene chloride.
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Synthesis routes and methods II

Procedure details

53 g of methyl 2,4-dimethoxybenzoate was dissolved in 160 mL of ethanol, to which 104 mL of a 5M aqueous solution of sodium hydroxide was added, and this mixture was stirred for 2 hours at 25 to 40° C. Then, chloroform and water were added to the reaction mixture, which was adjusted to pH 2 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 45 g of 2,4-dimethoxybenzoic acid as white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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